2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
CAS No.:
Cat. No.: VC18072359
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9N3O |
|---|---|
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-16-8-4-7-14-13(11)16/h1-9H |
| Standard InChI Key | QSHZOLJYYBWAAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=CC=NC3=C2C=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a bicyclic pyrazolo[1,5-a]pyrimidine system fused with a phenyl ring at position 2 and an aldehyde group at position 3. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉N₃O | |
| Molecular Weight | 223.23 g/mol | |
| IUPAC Name | 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| XLogP3 | 1.5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 |
The aldehyde group enhances reactivity for further functionalization, while the phenyl moiety contributes to π-π stacking interactions in biological systems .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step protocols:
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Cyclocondensation: β-Enaminones react with NH-3-aminopyrazoles under microwave-assisted conditions to form the pyrazolo[1,5-a]pyrimidine core .
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Formylation: The Vilsmeier–Haack reaction introduces the aldehyde group at position 3, achieving yields up to 98% .
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Microwave-assisted cyclocondensation | 75–85% | 150°C, 30 min | |
| Friedel-Crafts acylation | 60–70% | AlCl₃, CH₂Cl₂, 0°C |
Industrial Scalability
Industrial production remains underexplored, but lab-scale methods emphasize greener protocols (e.g., microwave irradiation) to improve atom economy and reduce waste .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility but is soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with no reported polymorphic forms .
| Hazard | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin irritation | Category 2 | Use gloves/eye protection |
| Eye damage | Category 2A | Avoid inhalation |
| Respiratory irritation | Category 3 | Ensure ventilation |
Data aggregated from safety sheets highlight the need for controlled handling .
Biological and Pharmacological Applications
Peripheral Benzodiazepine Receptor (PBR) Ligands
Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde exhibit high affinity for PBR, a therapeutic target in neuroinflammation and cancer. Key findings include:
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3D-QSAR Analysis: Substituents at the acetamide moiety modulate binding affinity (IC₅₀: 0.3–24 µM) .
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Steroid Biosynthesis Modulation: Select derivatives enhance pregnenolone production in C6 glioma cells, suggesting neurosteroidogenic potential .
PI3Kδ Inhibitors in Oncology
Structural analogs inhibit phosphoinositide 3-kinase delta (PI3Kδ), a key regulator in hematologic malignancies:
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SAR Studies: N-tert-butylpiperazin-1-ylmethyl substitutions enhance selectivity (IC₅₀: <10 nM) .
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In Vivo Efficacy: Mouse models show reduced tumor proliferation in B-cell lymphomas .
Materials Science Applications
Fluorescent Probes
The compound serves as a precursor for fluorophores with tunable emission profiles:
| Derivative | Quantum Yield (ϕF) | Stokes Shift (nm) | Application |
|---|---|---|---|
| 7-(4-Methoxyphenyl) variant | 0.44 | 120 | Cellular imaging |
| 2-Methyl analog | 0.18–0.63 | 90–150 | Solid-state emitters |
These properties rival commercial probes like coumarin-153 and rhodamine 6G .
Optoelectronic Materials
Future Directions and Challenges
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